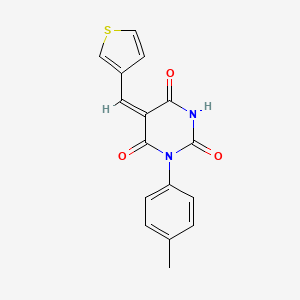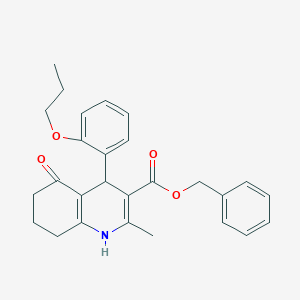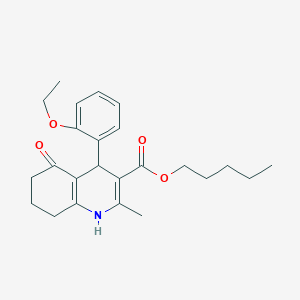
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate, also known as EMD 638683, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the inhibition of specific enzymes involved in cellular processes. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme thymidylate synthase, which is involved in DNA synthesis and cell proliferation. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 targets the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit DNA synthesis and cell proliferation, leading to cell death. In Alzheimer's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, leading to improved cognitive function. In Parkinson's disease, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, leading to improved motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. Another advantage is its potential therapeutic applications in various diseases. However, one limitation of using ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the scientific research of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the optimization of its pharmacokinetic properties and the development of more effective drug delivery systems could improve its therapeutic potential.
Métodos De Síntesis
The synthesis of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 involves the reaction of 4-anilino-2-methylquinoline with ethyl oxoacetate in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain the final compound. This synthesis method has been optimized to produce high yields of ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 with good purity.
Aplicaciones Científicas De Investigación
Ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In Alzheimer's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease. In Parkinson's disease research, ethyl (4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)(oxo)acetate 638683 has been shown to protect dopaminergic neurons from oxidative stress, a key factor in the development of the disease.
Propiedades
IUPAC Name |
ethyl 2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-20(24)19(23)22-14(2)13-17(16-11-7-8-12-18(16)22)21-15-9-5-4-6-10-15/h4-12,14,17,21H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGVMIPPNNWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](oxo)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)

![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)

![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5057651.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)